molecular formula C13H13BrN2O2 B13706543 5-Bromo-4-(4-isopropoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(4-isopropoxyphenyl)imidazole-2-carbaldehyde

Katalognummer: B13706543
Molekulargewicht: 309.16 g/mol
InChI-Schlüssel: SRZGBIWFIYMPEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “MFCD33022667” is a chemical entity with unique properties and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of “MFCD33022667” involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the use of advanced organic chemistry techniques to ensure the purity and stability of the compound. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the desired chemical transformations.

Industrial Production Methods

On an industrial scale, the production of “MFCD33022667” is optimized for large-scale synthesis. This involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The industrial methods also focus on cost-effectiveness and environmental sustainability, incorporating green chemistry principles wherever possible.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD33022667” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in the reactions of “MFCD33022667” include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

“MFCD33022667” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of “MFCD33022667” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound.

Eigenschaften

Molekularformel

C13H13BrN2O2

Molekulargewicht

309.16 g/mol

IUPAC-Name

5-bromo-4-(4-propan-2-yloxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C13H13BrN2O2/c1-8(2)18-10-5-3-9(4-6-10)12-13(14)16-11(7-17)15-12/h3-8H,1-2H3,(H,15,16)

InChI-Schlüssel

SRZGBIWFIYMPEO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.